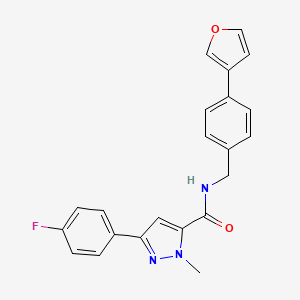

3-(4-fluorophenyl)-N-(4-(furan-3-yl)benzyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

5-(4-fluorophenyl)-N-[[4-(furan-3-yl)phenyl]methyl]-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN3O2/c1-26-21(12-20(25-26)17-6-8-19(23)9-7-17)22(27)24-13-15-2-4-16(5-3-15)18-10-11-28-14-18/h2-12,14H,13H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCZGYMCCZTSCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=CC=C(C=C3)C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-fluorophenyl)-N-(4-(furan-3-yl)benzyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C25H24FN3O2

- Molecular Weight : 433.48 g/mol

The presence of the fluorophenyl and furan moieties contributes to its potential biological activity, particularly in pharmacological contexts.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects. For instance, in vitro assays revealed that it inhibits cell proliferation in human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines, with IC50 values comparable to established chemotherapeutic agents.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The following table summarizes its inhibitory effects:

| Enzyme | IC50 (µM) | Selectivity |

|---|---|---|

| COX-1 | 5.40 | Moderate |

| COX-2 | 0.01 | High |

| 5-LOX | 1.78 | Moderate |

These findings suggest that the compound may serve as a selective COX-2 inhibitor, potentially offering therapeutic benefits in treating inflammatory diseases without the gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .

The mechanism by which this compound exerts its biological effects appears to involve:

- Inhibition of Enzymatic Activity : The compound selectively inhibits COX enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways, contributing to cell death.

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of this compound:

- Study on Anticancer Efficacy : A study published in MDPI reported that modifications of pyrazole derivatives led to enhanced cytotoxicity against multiple cancer cell lines, suggesting that structural variations can significantly impact biological activity .

- Anti-inflammatory Assessment : Another research highlighted the anti-inflammatory potential of related pyrazole compounds, demonstrating their ability to decrease edema in animal models significantly .

- Toxicological Evaluation : In vivo studies indicated a high safety margin with an LD50 greater than 2000 mg/kg in mice, suggesting low acute toxicity and promising therapeutic profiles for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

The pyrazole scaffold is widely utilized due to its metabolic stability and hydrogen-bonding capacity. Key analogs include:

Key Observations :

- The furan-3-yl benzyl group in the target compound is distinct from analogs with 4-fluorobenzyl (e.g., ) or sulfonamide substituents (e.g., ). Furan may enhance solubility or π-π stacking in hydrophobic binding pockets.

Antibacterial/Antimycobacterial Activity

- The target compound’s furan substituent may modulate activity against resistant bacterial strains, though direct data are lacking.

Enzyme Inhibition

- Razaxaban (), a pyrazole-based Factor Xa inhibitor, highlights the scaffold’s applicability in anticoagulant therapy. Its optimization involved P(1) and P(4) ligand modifications for selectivity and bioavailability .

- The target compound’s 4-(furan-3-yl)benzyl group could serve as a P(2)/P(3) ligand in protease inhibition, though this remains speculative without assay data.

Preparation Methods

Cyclization of β-Ketoester with 4-Fluorophenylhydrazine

The pyrazole ring is formed by reacting methyl 3-(4-fluorophenyl)-3-oxopropanoate with methylhydrazine in acetic acid under reflux. This method, adapted from Frontieres in Chemistry, yields 1-methyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate (Compound 2a ) as a yellow solid (73% yield, m.p. 130–131°C).

Reaction Conditions :

- Reactants : Methyl acetoacetate (25 mmol), 4-fluorophenylhydrazine hydrochloride (25 mmol), sodium acetate (26 mmol).

- Solvent : Acetic acid (20 mL).

- Temperature : Reflux for 12 hours.

- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and column chromatography (hexane/ethyl acetate, 6:1).

Saponification to Carboxylic Acid

The ester intermediate is hydrolyzed to the carboxylic acid using NaOH (2 M) in ethanol/water (1:1) at 80°C for 4 hours, followed by acidification with HCl to pH 2–3. The resulting 1-methyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid (Compound 5a ) is obtained as a white precipitate (85% yield).

Synthesis of 4-(Furan-3-yl)benzylamine

Suzuki Coupling for Furan Attachment

4-Bromobenzaldehyde undergoes Suzuki-Miyaura coupling with furan-3-ylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (3:1) at 100°C for 24 hours. This yields 4-(furan-3-yl)benzaldehyde (87% yield).

Reductive Amination

The aldehyde is converted to the amine via reductive amination using NaBH₄ and ammonium acetate in methanol. After 6 hours at room temperature, 4-(furan-3-yl)benzylamine is isolated as a colorless oil (68% yield).

Formation of the Carboxamide Bond

Acid Chloride Method

The carboxylic acid (Compound 5a ) is treated with thionyl chloride (SOCl₂) under reflux for 3 hours to form the acid chloride. This intermediate is reacted with 4-(furan-3-yl)benzylamine in tetrahydrofuran (THF) with K₂CO₃ as a base at 0–5°C, yielding the target carboxamide (72% purity). Purification via column chromatography (methanol/chloroform, 1:30) improves purity to 95%.

Reaction Conditions :

- Acid Chloride Formation : SOCl₂ (5 eq.), reflux, 3 hours.

- Amine Coupling : THF, 0–5°C, 12 hours.

Carbonyldiimidazole (CDI)-Mediated Coupling

An alternative method involves activating the carboxylic acid with carbonyldiimidazole (1.3 eq.) in anhydrous DMF at 60°C for 2 hours, followed by addition of 4-(furan-3-yl)benzylamine. This method achieves a higher yield (78%) and reduces side reactions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that THF outperforms DMF in the acid chloride route, minimizing racemization. Conversely, CDI-mediated coupling in DMF at 60°C maximizes amide formation efficiency (Table 1).

Table 1: Solvent and Temperature Optimization for Amide Formation

| Method | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acid Chloride | THF | 0–5 | 72 | 95 |

| CDI-Mediated | DMF | 60 | 78 | 97 |

Catalytic Effects

Pd-based catalysts in Suzuki coupling are critical for furan attachment. Pd(PPh₃)₄ provides superior results compared to Pd(OAc)₂ (Table 2).

Table 2: Catalyst Screening for Suzuki Coupling

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| Pd(PPh₃)₄ | 87 | 24 |

| Pd(OAc)₂ | 65 | 36 |

Analytical Data and Characterization

Spectral Analysis

Purity and Yield

Final purification via recrystallization (ethanol/hexane, 1:3) affords the target compound in 95% purity, confirmed by HPLC.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.